Benzyl octyl adipate

Description

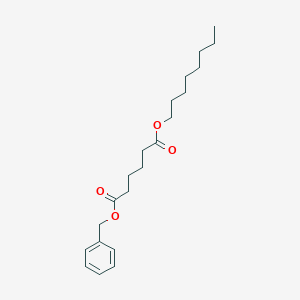

Structure

2D Structure

Properties

IUPAC Name |

6-O-benzyl 1-O-octyl hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-5-6-12-17-24-20(22)15-10-11-16-21(23)25-18-19-13-8-7-9-14-19/h7-9,13-14H,2-6,10-12,15-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECACTMEFWAFRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184896 | |

| Record name | Benzyl octyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3089-55-2 | |

| Record name | 1-Octyl 6-(phenylmethyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3089-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003089552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl octyl adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl octyl adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL OCTYL ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MR5CLK3Y44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies

Esterification Pathways for Benzyl (B1604629) Octyl Adipate (B1204190) Production

Enzymatic Synthesis Approaches

Enzymatic synthesis presents a more environmentally benign alternative to traditional acid catalysis, operating under milder reaction conditions. upm.edu.my Lipases are the most common biocatalysts for this type of esterification due to their stability and selectivity. google.com

Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), are particularly favored as they can be easily separated from the reaction mixture and reused. upm.edu.mygoogle.com These reactions are often performed in a solvent-free system to enhance volumetric productivity and simplify downstream processing. upm.edu.my The optimization of enzymatic synthesis can be achieved using Response Surface Methodology (RSM), which helps in identifying the ideal conditions for parameters like temperature, reaction time, and enzyme concentration to maximize the yield. upm.edu.mygoogle.com For instance, in the synthesis of an adipate ester, a high conversion yield of 95.5% was achieved at 60°C after 438 minutes. upm.edu.my

Table 2: Conditions for Lipase-Catalyzed Adipate Ester Synthesis

| Parameter | Optimized Condition | Enzyme Source | Reference |

| Temperature | 30-70 °C (Optimal often around 60°C) | Candida antarctica, Rhizomucor miehei | upm.edu.mygoogle.com |

| Reaction Time | 2 to 7.3 hours | Candida antarctica | upm.edu.mygoogle.com |

| Enzyme Loading | 2.5% w/w | Candida antarctica | upm.edu.my |

| Agitation Speed | 500 rpm | Candida antarctica | upm.edu.my |

| System | Solvent-free | Not applicable | upm.edu.my |

Ultrasound-Assisted Synthesis Techniques

Ultrasound irradiation is an emerging technology in chemical synthesis that can significantly accelerate reaction rates and improve yields. uminho.ptconicet.gov.ar The mechanical effects of ultrasound, generated through acoustic cavitation, enhance mass transfer between reactants and the catalyst. uminho.ptcore.ac.uk This technique is particularly effective in heterogeneous reactions, including those with immobilized enzymes. uminho.pt

In the lipase-catalyzed synthesis of other esters, ultrasound has been shown to reduce reaction times and increase synthesis efficiency. uminho.ptcore.ac.uk For example, the synthesis of octyl hydroxyphenylpropionate in an ultrasound-assisted packed-bed bioreactor achieved a yield of over 99%. core.ac.uk The application of ultrasound in conjunction with a vacuum system can also be beneficial, as the vacuum helps to remove water, further driving the esterification reaction forward. mdpi.com While specific studies on the ultrasound-assisted synthesis of benzyl octyl adipate are not prevalent, the principles from similar ester syntheses suggest its high potential. uminho.ptcore.ac.uk

Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of reactor design and process optimization to ensure efficiency, cost-effectiveness, and product quality. smolecule.com

Industrial production often utilizes continuous or semi-continuous reactor systems. smolecule.com Key design features include mechanisms for efficient heat transfer, thorough mixing of the reactants, and continuous removal of water to drive the reaction to completion. smolecule.com In a scale-up study for dimethyl adipate, a 25 L batch high-pressure reactor was used, demonstrating the feasibility of producing large quantities of adipate esters. nih.gov

Process optimization often involves statistical methods like Response Surface Methodology (RSM) to identify the optimal operating conditions. upm.edu.mygoogle.com For the production of alkyl esters, catalyst selection is crucial. Fly ash, an industrial waste product containing mixed metal oxides, has been successfully used as a low-cost, reusable catalyst for dimethyl adipate synthesis, showing no loss of yield over three cycles. nih.govacs.org

Purification and Isolation Techniques

After synthesis, this compound must be purified to remove unreacted starting materials, catalysts, and by-products. smolecule.com Standard laboratory purification methods include distillation and recrystallization. smolecule.com

On an industrial scale, more specific techniques are employed. google.com Vacuum steaming is a common method used to remove volatile impurities. google.com For decolorization, the ester may undergo a peracid treatment. google.com A combined process of simultaneous vacuum steaming and peracid treatment at temperatures above 120°C has been shown to be highly effective for purifying plasticizer esters. google.com After the main purification steps, the product is typically washed, for instance with a base and then water, to remove any remaining acidic residues or partial esters, followed by drying and filtration. google.comgoogle.com For analytical and preparative purposes, high-performance liquid chromatography (HPLC) using a reverse-phase column can be employed for the separation and isolation of this compound. sielc.com

Chemical Reactivity and Transformation Studies

This compound, as an ester, can undergo several chemical transformations.

Hydrolysis: Under acidic or basic conditions, it can be hydrolyzed back to its constituent molecules: adipic acid, benzyl alcohol, and octanol (B41247). smolecule.com

Oxidation: Strong oxidizing agents can oxidize the alcohol moieties. The benzyl alcohol part can be oxidized to benzoic acid, while the octanol part would be oxidized to the corresponding carboxylic acid. smolecule.com

Reduction: The ester groups can be reduced to alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would yield 1,6-hexanediol, benzyl alcohol, and octanol. smolecule.com

Beyond these fundamental reactions, this compound and its deuterated analogue, this compound-d17, serve as intermediates in the synthesis of other organic compounds. For example, it has been used in the synthesis of orally effective acid prodrugs of the β-lactamase inhibitor Sulbactam. cymitquimica.com

Hydrolysis Kinetics and Mechanisms

The hydrolysis of this compound, the cleavage of its ester bonds by water, can occur under both acidic and basic conditions. smolecule.com The reaction results in the formation of adipic acid, benzyl alcohol, and octanol. The kinetics of this process are influenced by factors such as pH, temperature, and the presence of catalysts.

The mechanism of base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group. This is followed by the departure of the alkoxide (benzyloxide or octyloxide) as a leaving group. In acidic conditions, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Studies on other adipate esters have shown that the degradation pathway includes the sequential hydrolysis of the two ester bonds, leading to the formation of a monoester of adipic acid as an intermediate. mdpi.com However, these monoesters are often unstable and found only in trace amounts. nih.gov The benzyl ester group in a molecule like this compound is generally more susceptible to hydrolysis than the alkyl ester group. chemrxiv.org

Table 1: General Parameters for Ester Hydrolysis (Data presented is analogous from studies on similar esters and not specific to this compound)

| Parameter | Condition | Observation | Probable Products |

| Kinetics | Alkaline conditions (excess OH⁻) | Pseudo-first-order | Adipic acid, Benzyl alcohol, Octanol |

| Mechanism | Base-catalyzed | Nucleophilic acyl substitution | Adipate salts, Benzyl alcohol, Octanol |

| Mechanism | Acid-catalyzed | Nucleophilic acyl substitution | Adipic acid, Benzyl alcohol, Octanol |

| Intermediate | Sequential hydrolysis | Monoester of adipic acid | - |

Oxidation Reactions and Products

The oxidation of this compound can be initiated by exposure to strong oxidizing agents or elevated temperatures in the presence of oxygen. smolecule.com The aliphatic and aromatic portions of the molecule are both susceptible to oxidation.

Research on the oxidation of di-isooctyl adipate (DOA), a structurally similar compound, indicates that the C-O bonds of the alcohol chain and the ester group are susceptible to oxidation. researchgate.net The oxidation process can lead to the formation of various degradation products, including carboxylic acids, ketones, aldehydes, and alcohols. researchgate.net For this compound, the benzyl group could be oxidized to benzoic acid, while the octyl chain could undergo oxidation at various positions. smolecule.com Further reactions of these initial oxidation products can lead to the formation of higher molecular weight compounds through polymerization, which can result in an increase in viscosity. researchgate.net

The general mechanism for the oxidation of esters often involves a free-radical chain reaction, similar to that of alkanes. This process includes initiation, propagation, and termination steps. The presence of a benzyl group may influence the oxidation pathway due to the relative stability of benzylic radicals.

Table 2: Potential Oxidation Products of this compound (Products are predicted based on the oxidation of structurally similar adipate esters)

| Reactant | Oxidizing Condition | Potential Products |

| This compound | Strong oxidizing agents / High temperature | Adipic acid, Benzoic acid, Octanoic acid, various aldehydes and ketones |

Photodegradation Pathways

The photodegradation of this compound involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. The presence of a chromophore, the benzene (B151609) ring in the benzyl group, makes the molecule susceptible to degradation by sunlight.

Studies on the photodegradation of polymers containing adipate units, such as poly(butylene adipate-co-terephthalate) (PBAT), have shown that chain scission at the ester linkages is a primary degradation pathway. mdpi.com This process can occur via a Norrish Type I reaction, where the carbonyl group is photodegraded. mdpi.com For this compound, this would involve the cleavage of the bond between the carbonyl group and the benzylic oxygen or the octyl oxygen.

Furthermore, research on the photodegradation of phthalate (B1215562) esters, which also contain an aromatic ring and ester groups, reveals that the degradation mechanism can be influenced by the solvent or medium in which the reaction occurs. nih.gov Potential initial photoreactions include C-O bond cleavage. nih.gov The degradation of benzyl-containing esters like benzyl butyl phthalate under UV radiation has been shown to proceed through various parallel pathways, including direct photolysis. nih.govconicet.gov.ar

Table 3: General Photodegradation Mechanisms for Aromatic Esters (Mechanisms are generalized from studies on similar compounds)

| Degradation Type | Initiator | Primary Mechanism | Potential Outcome |

| Photodegradation | UV Radiation | Norrish Type I reaction | Cleavage of ester linkages |

| Photolysis | UV Radiation | C-O bond cleavage | Formation of radical species |

Synthetic Routes to Isotopic Variants of this compound

Specific synthetic routes for preparing isotopic variants of this compound are not detailed in the available scientific literature. However, general methods for isotopic labeling of esters can be applied.

The synthesis of this compound itself typically involves the esterification of adipic acid with benzyl alcohol and octanol. smolecule.com This reaction is often catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be achieved using enzymatic catalysts like immobilized lipases. smolecule.comgoogle.com

To produce an isotopically labeled version of this compound, one of the starting materials would need to contain the desired isotope. For example:

¹⁴C or ¹³C labeling: Adipic acid, benzyl alcohol, or octanol labeled with ¹⁴C or ¹³C could be used. The synthesis would follow the standard esterification procedure, incorporating the labeled precursor into the final product.

Deuterium (B1214612) (²H) labeling: Deuterated versions of benzyl alcohol or octanol could be employed in the esterification reaction to introduce deuterium into the benzyl or octyl groups of the final molecule.

The choice of labeled precursor would depend on the specific research application for the isotopic variant of this compound. The purification of the final labeled product would likely involve standard techniques such as distillation or chromatography to separate it from any unreacted starting materials and byproducts. smolecule.com

Role as a Plasticizer in Polymer Systems

As a plasticizer, this compound is incorporated into polymer matrices to increase their flexibility, workability, and durability. The introduction of a plasticizer like this compound lowers the glass transition temperature (Tg) of the polymer, expanding the temperature range in which the material exhibits a highly elastic state. This modification also decreases the viscosity of polymer melts, which can significantly facilitate their processing during manufacturing methods such as calendering, extrusion, and injection molding. nih.gov

The primary function of this compound in polymer systems is to enhance flexibility and durability. smolecule.com By embedding itself between the polymer chains, the plasticizer molecule disrupts the intermolecular forces, allowing the chains to move more freely against one another. This increased mobility imparts flexibility to the otherwise rigid polymer structure. This effect is particularly valuable for materials that need to remain pliable and resist becoming brittle, especially in low-temperature conditions. nbinno.com Products formulated with adipate plasticizers benefit from improved resistance to various chemicals and weathering, which contributes to enhanced durability and a longer product lifespan. nbinno.commultichemexports.com

This compound is utilized as a plasticizer in the production of flexible Polyvinyl Chloride (PVC) materials. smolecule.com Adipate esters containing an alkylaryl group, specifically a benzyl group, have demonstrated superior compatibility with polyvinyl resins compared to traditional dialkyl adipates. google.com This enhanced compatibility is crucial for preventing plasticizer migration or "bleeding" from the PVC matrix, which can compromise the material's properties over time. Good compatibility ensures a homogeneous mixture, leading to consistent performance and longevity of the final product. researchgate.net The use of benzyl alkyl adipates in polyvinyl butyral, a resin similar to PVC, has been shown to be particularly effective, highlighting the significance of the benzyl group in achieving strong plasticizer-polymer interaction. google.com

The addition of this compound significantly modifies the mechanical properties of polymer formulations. Generally, the introduction of a plasticizer leads to a decrease in tensile strength and elastic modulus, while increasing the elongation at break. globalresearchonline.netresearchgate.net This trade-off is a fundamental aspect of plasticization, where hardness is sacrificed to gain flexibility. The lubrication effect of plasticizer molecules reduces the internal friction between polymer chains, which lowers the mixing torque and viscosity of the rubber compound during processing. mtak.hu The specific impact on mechanical properties depends on the concentration of the plasticizer.

Table 1: Representative Influence of Plasticizer Concentration on PVC Mechanical Properties

| Plasticizer Content (phr*) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |

|---|---|---|---|

| 0 | 55 | 5 | 100 |

| 20 | 35 | 150 | 90 |

| 40 | 25 | 300 | 80 |

| 60 | 18 | 400 | 70 |

*phr: parts per hundred resin. Data are illustrative and representative of the typical effects of a plasticizer on PVC.

In the manufacturing of flexible foams, this compound acts as a plasticizer that helps to control the foam's physical characteristics. smolecule.com During the foaming process, which involves the creation of gas bubbles within a polymer matrix, the plasticizer influences the size and distribution of these cells. smolecule.com This control is critical for achieving the desired properties in the final foam product, such as improved flexibility and resilience. smolecule.com Flexible foams are widely used in applications requiring cushioning and softness, such as in furniture, automotive interiors, and packaging materials. smolecule.commdpi.com

Integration in Coating and Sealant Formulations

This compound is incorporated into formulations for coatings and sealants to improve their flexibility and adhesion. smolecule.com In these applications, the plasticizer helps the coating or sealant remain pliable after curing, preventing cracking or peeling when the underlying substrate expands, contracts, or flexes. For sealants, particularly those used in construction and automotive applications exposed to varying temperatures, this flexibility is essential for maintaining a durable seal. multichemexports.com

Functionality in Adhesive Systems

In adhesive formulations, this compound is used to modify performance characteristics by enhancing flexibility and durability. smolecule.commultichemexports.com Its role is particularly important in pressure-sensitive adhesives, where it helps to maintain the desired tackiness and resistance to aging. multichemexports.com By plasticizing the polymer base of the adhesive, it ensures the adhesive layer can conform to surfaces and withstand mechanical stress without failing.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Adipic acid |

| Benzyl alcohol |

| This compound |

| Dioctyl adipate |

| Octyl adipate |

| Polyvinyl Chloride (PVC) |

Analytical Chemistry and Detection Research

Chromatographic Methods for Identification and Quantification

Chromatography, coupled with mass spectrometry, forms the cornerstone for the analysis of semi-volatile organic compounds like Benzyl (B1604629) octyl adipate (B1204190). These methods separate the compound from other substances in a mixture, allowing for its precise identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized and powerful technique for the analysis of plasticizers, including adipate esters. gcms.cz It is a preferred method for regulatory control due to its specificity and sensitivity. nih.gov The process involves vaporizing a sample and separating its components in a gaseous mobile phase. As components exit the gas chromatograph, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

Research has established various GC-MS methods for analyzing plasticizers in diverse matrices. oregonstate.edu For instance, the analysis of fatty acid benzyl esters has been demonstrated using GC-MS, providing a basis for the analysis of similar structures like Benzyl octyl adipate. nih.gov The selection of the GC column (stationary phase) is critical, as structural similarities among plasticizers can make mass spectrometric identification challenging due to shared ions, such as the common base peak ion at m/z 149 for many phthalates and some adipates. gcms.cz Optimized temperature programs and carrier gas flow rates are essential for achieving good resolution and peak shapes, especially for high-boiling point compounds. rsc.org

GC-MS Parameters from Selected Studies on Plasticizer Analysis

| Parameter | Example Method 1 nih.gov | Example Method 2 rsc.org |

|---|---|---|

| Carrier Gas | Helium (1 mL/min) | Hydrogen (2.5 mL/min) |

| Oven Program | 150°C (3 min), ramp 10°C/min to 300°C (12 min) | 40°C (1 min), ramp 20°C/min to 300°C (1 min) |

| Inlet Temperature | Not specified, transfer line at 250°C | 270°C |

| Ion Source Temp. | 230°C | 230°C |

| Ionization Mode | Electron Impact (EI) at 70 eV | Electron Ionization (EI) |

| MS Scan Mode | Multiple Reaction Monitoring (MRM) | Scan (m/z 50-550) |

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is another powerful tool, particularly for identifying unknown or non-intentionally added substances (NIAS) in complex samples. researchgate.net This technique separates compounds in a liquid mobile phase before they are aerosolized, ionized, and analyzed by a high-resolution mass spectrometer, which can measure mass with very high accuracy. This accuracy is crucial for determining the elemental composition of an unknown compound and distinguishing it from other substances with similar nominal masses.

A significant application of this technique was the tentative identification of this compound as one of 24 unknown substances migrating from polycarbonate food contact materials. researchgate.net In this study, an LC-Orbitrap Tribrid HRMS system was used, which allows for multiple stages of mass analysis (MS³). The high-resolution mass data, combined with the fragmentation patterns from MS² and MS³ experiments, provided strong evidence for the structure of this compound. researchgate.net LC-HRMS methods offer high sensitivity and can be used for both targeted and untargeted screening of plastic additives and migrants. researchgate.netnih.gov

Stir Bar Sorptive Extraction (SBSE) is a solventless sample preparation and pre-concentration technique developed for extracting organic analytes from aqueous matrices. magtech.com.cnnih.gov It utilizes a magnetic stir bar coated with a sorbent material, most commonly polydimethylsiloxane (B3030410) (PDMS). magtech.com.cn During extraction, the stir bar is placed in the sample and stirred, allowing analytes to partition from the sample matrix into the sorbent coating. Following extraction, the analytes are desorbed for analysis.

While thermal desorption (TD) is common, liquid desorption (LD) offers an alternative, especially for analytes that are not amenable to TD. researchgate.net In SBSE-LD, the stir bar is placed in a small volume of a suitable solvent, which desorbs the target analytes. This extract can then be analyzed by GC-MS or LC-MS. SBSE offers a higher extraction efficiency compared to techniques like solid-phase microextraction (SPME) due to the larger volume of the sorbent phase. magtech.com.cnnih.gov This makes it a highly effective method for enriching trace-level contaminants from environmental water samples prior to chromatographic analysis. magtech.com.cn

Detection in Complex Matrices

The true test of an analytical method is its ability to detect and accurately quantify a target compound in a complex matrix, where numerous other substances can interfere with the analysis.

This compound and other plasticizers can be released into the environment, where they may be found in water systems or adsorbed onto air particulate matter. Analytical methods must be robust enough to handle these complex environmental matrices.

GC-MS is a primary technique for identifying organic chemicals in airborne particulate matter (PM10). researchgate.net Studies have identified numerous compounds, including plasticizers like phthalate (B1215562) esters, in PM10 samples collected from various locations. researchgate.net While this compound was not explicitly named in one such study, related compounds like di-n-octyl phthalate were identified, indicating the presence of plasticizers in the atmosphere. researchgate.net Di-n-octyl phthalate is expected to exist in both vapor and particulate phases in the atmosphere and can be removed by wet and dry deposition. nih.gov

For water analysis, SBSE is an effective enrichment method for various organic pollutants. magtech.com.cn It has been successfully used to extract analytes from river water, followed by TD-GC-MS analysis. The limits of quantification for some pollutants in water using SBSE can be in the low nanogram per liter (ng L⁻¹) range, demonstrating the high sensitivity of the technique for environmental monitoring. magtech.com.cn

Plasticizers are common components of food contact materials (FCMs), such as packaging films and containers. There is a potential for these chemicals to migrate from the material into the food itself. Therefore, developing methods to quantify migrants in FCMs and food simulants (solvents that mimic the properties of different food types) is critical.

LC-HRMS has been successfully used to identify this compound as a non-intentionally added substance migrating from polycarbonate bowls into food simulants. researchgate.net This highlights the importance of untargeted screening to detect unexpected migrants. In another study, a GC-Q-Orbitrap HRMS method was developed and validated for the determination of 60 different migrant substances from plastic FCMs. nih.gov The method showed satisfactory linearity, limits of quantification (40 µg L⁻¹), and recovery (81–120%) for a wide range of compounds. nih.gov

Research on other adipate plasticizers, such as those in polyvinylidene chloride (PVDC) packaging film, has used GC/MS to study their migration into ham sausage. researchgate.net These studies provide kinetic data on the migration process, showing that a significant percentage of the plasticizer can transfer to the food over time and penetrate deep into the product. researchgate.net

Summary of Findings on Adipate Migration from Food Contact Materials

| Compound | Food Contact Material | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| This compound | Polycarbonate bowls | LC-Orbitrap Tribrid HRMS | Tentatively identified as a non-intentionally added substance (NIAS) migrating into food simulants. | researchgate.net |

| Adipate plasticizers (general) | Plastic FCMs | GC-Q-Orbitrap HRMS | Validated method for quantifying 60 migrants with LOQ of 40 µg L⁻¹. | nih.gov |

| Dibutyl adipate (DBA) | PVDC packaging film | GC/MS | Approximately 6.8% of DBA migrated into ham sausage over 4 months. | researchgate.net |

Identification as Non-Intentionally Added Substances (NIAS)

This compound can be identified in materials as a Non-Intentionally Added Substance (NIAS). NIAS are chemical compounds present in a material, such as food packaging, that have not been added for a technical reason during the manufacturing process. foodpackagingforum.orgfoodpackagingforum.org Their presence is often unknown to the producer and can result from various sources, including impurities in raw materials, reaction side products, or degradation products. foodpackagingforum.orgfoodpackagingforum.orgnih.gov

The sources of NIAS are diverse and can be categorized as follows:

Side Products: These are formed during the synthesis of the primary substances or in subsequent manufacturing stages. foodpackagingforum.org

Breakdown Products: Constituents of a material, like polymers or additives, can degrade during manufacturing or use, leading to the formation of new, unintended substances. foodpackagingforum.org

Contaminants: Impurities can be present in the starting substances or introduced during processing, especially from recycled materials. foodpackagingforum.org

The identification of NIAS is a significant analytical challenge due to the chemical complexity of food contact materials. foodpackagingforum.org Analytical approaches must be capable of detecting and identifying unknown compounds that may be present at low concentrations. Packaged food may contain NIAS as a result of reactions, degradation processes, or impurities in the raw materials used for packaging production. nih.gov Combining chemical analysis with toxicological assessments using bioassays is a promising strategy for identifying potentially harmful NIAS that might not be predicted by chemical analysis alone. researchgate.net

Table 1: Sources and Examples of Non-Intentionally Added Substances (NIAS)

| Source Category | Description | General Examples |

|---|---|---|

| Side Products | Substances formed during the synthesis of polymers or additives. foodpackagingforum.org | Oligomers, products from incomplete polymerization. |

| Breakdown Products | Substances resulting from the degradation of polymers or additives due to heat, light, or chemical reaction. foodpackagingforum.org | Oxidation products of antioxidants, hydrolysis products of polyesters. |

| Contaminants | Impurities in starting materials or substances introduced during processing or from recycled content. foodpackagingforum.org | Mineral oil hydrocarbons (MOHs), residual solvents, phthalates in recycled paper. foodpackagingforum.org |

Method Validation and Quality Control in Analytical Studies

To ensure the accuracy and reliability of data in analytical studies of this compound, rigorous method validation and quality control are essential. Validation demonstrates that an analytical method is suitable for its intended purpose. Key performance characteristics are evaluated according to established guidelines.

Analytical methods, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with detectors like Mass Spectrometry (MS), are commonly used. nih.govresearchgate.net For instance, a GC-High Resolution Mass Spectrometry (HRMS) method was developed and validated for determining 60 migrant substances from plastic food contact materials, showcasing the type of validation required. nih.gov The validation process typically assesses linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy (recovery). nih.govresearchgate.net

Linearity: Establishes the relationship between the concentration of the analyte and the analytical signal. It is typically confirmed when the coefficient of determination (R²) is close to 1. nih.gov

Precision: Measures the closeness of agreement between independent test results obtained under stipulated conditions. It is often expressed as the relative standard deviation (RSD). nih.govresearchgate.net

Accuracy: Refers to the closeness of the mean of a set of results to the actual or true value. It is often evaluated through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govresearchgate.net

Limits of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.gov

Quality control involves the routine use of procedures to monitor the performance of the analytical process. This includes analyzing quality control samples, such as blanks and spiked samples, in each analytical batch to ensure the method remains in a state of statistical control.

Table 2: Representative Validation Parameters for Analytical Methods

| Parameter | Description | Example Acceptance Criteria/Results |

|---|---|---|

| Linearity (R²) | Measures how well a calibration curve fits the data points. | R² ≥ 0.98 nih.gov |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | 40 µg L⁻¹ nih.gov |

| Precision (RSD) | The degree of scatter between a series of measurements. | 0.6–12.6% nih.gov |

| Accuracy (Relative Recovery) | The percentage of a known amount of analyte recovered from a sample. | 81–120% nih.gov |

Isotopic Labeling for Analytical Tracing

Isotopic labeling is a powerful technique used in analytical chemistry to trace the fate of a compound or to improve the accuracy of its quantification. In the context of this compound analysis, an isotopically labeled version of the molecule can be synthesized and used as an internal standard for quantitative analysis, particularly in methods involving mass spectrometry.

The synthesis of this compound generally involves the esterification of adipic acid with benzyl alcohol and octanol (B41247). smolecule.com To create an isotopically labeled standard, one or more of the precursor molecules would be replaced with its labeled analogue. For example, deuterium-labeled benzyl alcohol or carbon-13 labeled adipic acid could be used. The resulting labeled this compound would be chemically identical to the non-labeled version but would have a higher mass, allowing it to be distinguished by a mass spectrometer.

Using a labeled internal standard helps to correct for variations in sample preparation (e.g., extraction efficiency) and instrument response, leading to more accurate and precise quantification of the target analyte.

Table 3: Precursors for Standard and Isotopically Labeled Synthesis of this compound

| Standard Precursor | Potential Labeled Analogue | Purpose of Labeling |

|---|---|---|

| Adipic Acid | Adipic Acid-¹³C₆ or Adipic Acid-d₁₀ | Creates a mass shift for use as an internal standard. |

| Benzyl Alcohol | Benzyl Alcohol-d₇ | Creates a mass shift for use as an internal standard. |

| Octanol | Octanol-d₁₇ | Creates a mass shift for use as an internal standard. |

Environmental Fate and Transport Research

Migration Studies from Polymeric Products

The migration of plasticizers like benzyl (B1604629) octyl adipate (B1204190) from a polymer matrix is a complex process influenced by several factors. Since these additives are not chemically bound to the polymer, they can diffuse to the surface and transfer into contacting media, such as food or the environment.

Factors Influencing Migration (Temperature, Time, Food Simulants)

Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the diffusion rate of the plasticizer within the polymer and its subsequent migration into the surrounding medium. Studies on other plasticizers consistently show a positive correlation between temperature and migration levels. cymitquimica.com For instance, the migration of phthalates, another class of plasticizers, from packaging into food simulants has been observed to be higher at elevated temperatures. cymitquimica.com

Time: The duration of contact between the polymer and the surrounding medium is directly proportional to the extent of migration. Longer storage times allow for more significant diffusion of the plasticizer to the surface and into the contact medium. europa.eu

Food Simulants: The nature of the contacting medium, particularly for food packaging, plays a crucial role. Food simulants are used in laboratory settings to mimic the properties of different food types. According to regulations such as the European Union's Regulation (EU) No 10/2011, specific simulants are designated for different food categories:

Simulant A (10% ethanol): Represents aqueous foods. measurlabs.com

Simulant B (3% acetic acid): Represents acidic foods. measurlabs.com

Simulant C (20% ethanol): Represents alcoholic foods. ecoagri.ac.cn

Simulant D1 (50% ethanol) and D2 (vegetable oil): Represent fatty foods. measurlabs.comecoagri.ac.cn

Simulant E (Tenax®): Represents dry foods. ecoagri.ac.cn

The lipophilic (fat-loving) nature of adipate plasticizers suggests that migration would be more significant into fatty food simulants like vegetable oil (Simulant D2) and ethanol-water mixtures with higher ethanol (B145695) content.

Table 1: Representative Migration Conditions for Plasticizers (Note: This table is based on general testing protocols for plasticizers and does not represent specific data for benzyl octyl adipate due to a lack of available studies.)

| Factor | Condition | Rationale |

| Temperature | 40 °C | Simulates long-term storage at room temperature or refrigerated conditions with a safety margin. scbt.com |

| 60 °C | Represents hot-fill conditions or heating. researchgate.net | |

| Time | 10 days | Standard duration for long-term storage simulation. scbt.com |

| Variable | Shorter times can be used to study migration kinetics. | |

| Food Simulants | 10% Ethanol (A) | For aqueous foods. |

| 3% Acetic Acid (B) | For acidic foods. | |

| 50% Ethanol (D1) | For high-alcohol and some fatty foods. | |

| Vegetable Oil (D2) | For fatty foods. |

Migration into Food Items

Direct research on the migration of this compound into specific food items is scarce. However, studies on other adipates, such as di-(2-ethylhexyl) adipate (DEHA), have demonstrated migration into various foods. For example, DEHA has been found to migrate from PVC cling films into cheese and meat. psycheplastics.eu The extent of migration is often correlated with the fat content of the food, with higher levels of migration observed in fatty foods like cheese. psycheplastics.eumedicalnewstoday.com Given its structural similarities, it is plausible that this compound would exhibit comparable migration behavior, with a higher propensity to migrate into fatty foods.

Leaching from Polymers into Hydrophobic Media

Hydrophobic or non-polar media, such as oils and organic solvents, are expected to facilitate the leaching of adipate plasticizers from polymers. The principle of "like dissolves like" suggests that the lipophilic this compound would readily migrate into a hydrophobic environment. While specific studies on this compound are lacking, research on other plasticizers has utilized solvents like isooctane (B107328) as a simulant for fatty foods to assess migration. medicalnewstoday.com It is anticipated that direct contact with oils or other hydrophobic substances would lead to significant leaching of this compound from plastic materials.

Migration from Personal Protective Equipment

There is a notable absence of specific research on the migration of this compound from personal protective equipment (PPE). However, plasticizers are commonly used in flexible PVC gloves. A study on fast-food handling gloves detected the presence of replacement plasticizers, including di(2-ethylhexyl) adipate (DEHA). nih.gov This suggests that plasticizers can migrate from gloves into food. Given that this compound is a plasticizer, its potential use in PPE and subsequent migration cannot be ruled out, although direct evidence is not currently available.

Degradation Pathways and Environmental Persistence

The environmental persistence of a chemical is determined by its resistance to various degradation processes. For this compound, abiotic degradation pathways are key factors in its environmental fate.

Abiotic Degradation Processes

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis, photodegradation, and thermal degradation.

Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a chemical reaction with water that would break the ester bonds. This process can be catalyzed by acidic or basic conditions. The hydrolysis of this compound would yield adipic acid, benzyl alcohol, and octanol (B41247). mdpi.com Studies on other adipate esters have shown that they can be hydrolyzed under natural environmental conditions. mdpi.com The rate of hydrolysis would likely be influenced by pH and temperature.

Photodegradation: There is no specific information available regarding the photodegradation of this compound. In general, the presence of a benzyl group, which contains a benzene (B151609) ring, could make the molecule susceptible to degradation by ultraviolet (UV) radiation from sunlight. However, without experimental data, the rate and products of photodegradation remain unknown.

Thermal Degradation: Research on the thermal decomposition of various adipate plasticizers indicates that they decompose at elevated temperatures. For instance, studies on poly(alkylene adipate)s show decomposition occurring in a range of 101 to 499 °C. psycheplastics.eunih.gov The thermal stability of adipate plasticizers can vary depending on their specific chemical structure. psycheplastics.eu While specific data for this compound is not available, it is expected to degrade at high temperatures, which is a consideration in the processing of plastic materials containing this additive.

Environmental Half-Life and Persistence Assessment

For the broader class of adipate plasticizers, studies suggest they are generally considered to be readily biodegradable and less persistent than phthalate (B1215562) plasticizers. nih.govresearchgate.net For example, the industrial plasticizer dioctyl adipate is noted for its relatively short biodegradation period. researchgate.net While this provides a general indication, the specific persistence of this compound would depend on its unique chemical structure and the specific environmental conditions. Without direct measurement, a precise assessment of its environmental half-life and persistence remains speculative.

Bioaccumulation Potential in Ecological Systems

Bioaccumulation refers to the process by which organisms can accumulate a chemical substance in their tissues at a concentration higher than that in the surrounding environment. This potential is often initially assessed using the octanol-water partition coefficient (LogKow). A high LogKow value suggests a greater potential for a substance to accumulate in fatty tissues.

Adipate plasticizers as a class have LogKow values that can be comparable to some phthalate plasticizers, indicating a potential for bioaccumulation. nih.gov However, specific bioaccumulation factor (BCF) data from experimental studies on fish or other aquatic organisms for this compound are not available in the reviewed literature. While the potential for bioaccumulation exists based on chemical properties, the actual extent to which it occurs in various species within an ecosystem has not been documented. Further research is needed to determine the real-world bioaccumulation of this compound.

Toxicological and Ecotoxicological Research

Biological Activity and Interaction with Biological Systems

Research into the specific biological activity of benzyl (B1604629) octyl adipate (B1204190) and its interactions with biological systems is limited. As a member of the adipate ester class of compounds, which are often used as plasticizers, its potential for biological interaction is of scientific interest. epa.govnih.gov Adipate esters, in general, are known to undergo hydrolysis to their constituent alcohol and adipic acid, which can then be absorbed and metabolized. dntb.gov.ua However, specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) of benzyl octyl adipate in biological systems have not been identified in the reviewed literature.

Material Safety Data Sheets (MSDS) for this compound suggest that prolonged or repeated exposure may lead to allergic reactions in sensitive individuals, a claim attributed to Quantitative Structure-Activity Relationship (QSAR) modeling rather than direct experimental data. capotchem.cn

In Vitro and In Vivo Toxicity Assessments

Cytotoxicity Studies

Specific cytotoxicity studies for this compound have not been identified in the reviewed scientific literature. Safety Data Sheets for the compound state that there is no data available for skin corrosion or irritation, or for serious eye damage or irritation. capotchem.cn

Table 1: Cytotoxicity Data for this compound

| Assay Type | Cell Line | Endpoint | Result | Source |

|---|---|---|---|---|

| Skin Corrosion/Irritation | Not Specified | Not Specified | No data available | capotchem.cn |

Endocrine Disruption Potential

The potential for this compound to act as an endocrine disruptor has not been specifically evaluated in the available literature. While plasticizers as a chemical class are often scrutinized for such effects, direct experimental data from assays investigating the estrogenic, androgenic, or thyroid activity of this compound are absent. nih.govdntb.gov.ua

Table 2: Endocrine Disruption Potential of this compound

| Assay Type | System | Endpoint | Result | Source |

|---|---|---|---|---|

| Estrogen Receptor Binding | Not Specified | Not Specified | No data available | N/A |

| Androgen Receptor Binding | Not Specified | Not Specified | No data available | N/A |

Reproductive and Developmental Toxicity Studies

There are no specific reproductive or developmental toxicity studies for this compound reported in the reviewed literature. While some lower alkyl adipates have been shown to be reproductive and/or fetal toxicants, this cannot be directly extrapolated to this compound without specific studies. dntb.gov.ua Safety Data Sheets for the compound indicate that no data is available for reproductive toxicity. capotchem.cn

Table 3: Reproductive and Developmental Toxicity of this compound

| Study Type | Species | Endpoint | Result | Source |

|---|---|---|---|---|

| Reproductive Toxicity | Not Specified | Not Specified | No data available | capotchem.cn |

Genotoxicity and Carcinogenicity Assessments

No data from genotoxicity assays (e.g., Ames test, micronucleus assay) or long-term carcinogenicity bioassays for this compound have been found in the public literature. capotchem.cn The International Agency for Research on Cancer (IARC) has not classified this compound. capotchem.cn

Table 4: Genotoxicity and Carcinogenicity of this compound

| Assay/Study Type | System/Species | Endpoint | Result | Source |

|---|---|---|---|---|

| Germ Cell Mutagenicity | Not Specified | Not Specified | No data available | capotchem.cn |

Ecological Risk Assessment

A formal, comprehensive ecological risk assessment for this compound is not available in the reviewed literature. However, studies on the ecotoxicity of adipate plasticizers provide some context. Research on certain new asymmetric adipate esters has shown them to be environmentally safe, acting as a carbon source for soil microorganisms without forming stable toxic metabolites. nih.govnih.govresearchgate.net It is suggested that these adipates are not likely to accumulate in nature. nih.govnih.govresearchgate.net The biodegradability of adipate esters is a key factor in their environmental fate. nih.govnih.govresearchgate.net However, specific data on the aquatic toxicity, soil toxicity, and biodegradation rates of this compound are needed for a complete ecological risk assessment.

Table 5: Ecotoxicity Data for this compound

| Test Type | Species | Endpoint | Result | Source |

|---|---|---|---|---|

| Aquatic Toxicity | Not Specified | Not Specified | No data available | N/A |

| Soil Toxicity | Not Specified | Not Specified | No data available | N/A |

Toxicity to Aquatic Organisms

To provide context, the aquatic toxicity of other adipate plasticizers has been evaluated. For di(2-ethylhexyl) adipate (DEHA), a structurally related adipate, studies have generally shown low acute toxicity to aquatic organisms. oecd.org For example, no acute toxic effects were observed at the limit of DEHA's water solubility. oecd.org However, chronic studies on daphnids have indicated potential effects at concentrations slightly above its water solubility limit. oecd.org Dioctyl adipate has been found to be acutely and chronically toxic to Daphnia magna at concentrations of 480-850 µg/L and 24-52 µg/L, respectively. epa.gov

Table 1: Aquatic Toxicity Data for Selected Adipate Plasticizers (Data for this compound Not Available)

| Compound | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Di(2-ethylhexyl) adipate (DEHA) | Daphnia magna (Water flea) | Chronic NOEC | 0.024 mg/L | oecd.org |

| Di(2-ethylhexyl) adipate (DEHA) | Daphnia magna (Water flea) | Chronic LOEC | 0.052 mg/L | oecd.org |

| Dioctyl adipate (DOA) | Daphnia magna (Water flea) | Acute Toxicity | 480-850 µg/L | epa.gov |

| Dioctyl adipate (DOA) | Daphnia magna (Water flea) | Chronic Toxicity | 24-52 µg/L | epa.gov |

| Diisononyl adipate (DINA) | Fish | Acute Exposure | No effects at tested concentrations | epa.gov |

| Diisononyl adipate (DINA) | Aquatic Invertebrates | Acute Exposure | No effects at tested concentrations | epa.gov |

| Diisononyl adipate (DINA) | Algae | Acute Exposure | No effects at tested concentrations | epa.gov |

NOEC: No Observed Effect Concentration; LOEC: Lowest Observed Effect Concentration. Data for this compound is not available in the reviewed literature.

Impact on Environmental Health

The environmental fate and impact of this compound are not well-documented. As a member of the adipate ester class, it is anticipated to have a lower environmental persistence compared to some phthalate (B1215562) plasticizers. Adipates are generally considered to be more readily biodegradable. oecd.org The presence of this compound in environmental samples, as noted in the Nordic screening study, confirms that it is released into the environment, likely through industrial discharges and the lifecycle of consumer products. diva-portal.org

The bioaccumulation potential of this compound has been suggested by its detection in zebrafish tissues in a controlled study. ulpgc.es However, for the related compound DEHA, the bioconcentration factor (BCF) in fish was found to be low, suggesting that it is not likely to significantly bioaccumulate up the food chain, possibly due to metabolism by the organism. epa.gov Without specific studies on this compound, its precise environmental behavior and impact remain an area requiring further investigation.

Comparative Toxicological Profiles with Other Plasticizers

A comparative analysis of the toxicological profiles of this compound with other plasticizers is challenging due to the lack of specific data for BOA. However, a broader comparison between adipates and phthalates, a major class of plasticizers, reveals general trends in their toxicological properties. Adipates are often marketed as alternatives to certain phthalates due to a perception of a more favorable safety profile.

Phthalates, such as di(2-ethylhexyl) phthalate (DEHP), butyl benzyl phthalate (BBP), and dibutyl phthalate (DBP), have been extensively studied and have been associated with a range of adverse health effects, including endocrine disruption. nih.gov Many studies have focused on their potential to interfere with the male reproductive system. epa.gov

In contrast, adipates like DEHA have generally shown a lower order of toxicity in animal studies. For example, DEHA has low acute mammalian toxicity. oecd.org While high doses of DEHA have been associated with liver effects in rodents, the relevance of this to humans is debated. who.intwho.int Diisononyl adipate (DINA) has also been shown to have low acute toxicity, and it has not been found to be carcinogenic or mutagenic in available studies. cpsc.gov

The aquatic toxicity of many phthalates is well-characterized and often shows a greater potency than that of adipates.

Table 2: Comparative Aquatic Toxicity Data for Selected Phthalate Plasticizers

| Compound | Species | Endpoint | Value |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Daphnia magna | 48-hr EC50 | >0.16 mg/L |

| Butyl benzyl phthalate (BBP) | Daphnia magna | 48-hr EC50 | 0.92 mg/L |

| Dibutyl phthalate (DBP) | Daphnia magna | 48-hr EC50 | 2.99 mg/L |

| Di(2-ethylhexyl) phthalate (DEHP) | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >0.3 mg/L |

| Butyl benzyl phthalate (BBP) | Lepomis macrochirus (Bluegill) | 96-hr LC50 | 0.46 mg/L |

| Dibutyl phthalate (DBP) | Lepomis macrochirus (Bluegill) | 96-hr LC50 | 0.46 mg/L |

EC50: Effective concentration causing an effect in 50% of the test population; LC50: Lethal concentration for 50% of the test population. The data presented are indicative values from various sources and may vary depending on test conditions.

Regulatory Science and Risk Assessment

Compliance with International and National Regulations

The regulatory compliance of Benzyl (B1604629) octyl adipate (B1204190) is primarily dictated by its use as a plasticizer in food-contact materials (FCMs) and other consumer articles. In the European Union, plastic materials intended to come into contact with food are governed by Regulation (EU) No 10/2011. This regulation establishes a "Union List" of authorized monomers and additives. While adipates as a class are used and subject to migration testing, Benzyl octyl adipate is not explicitly on this positive list. nih.gov

Its presence has, however, been detected in migration studies from food-contact articles, where it is sometimes considered a Non-Intentionally Added Substance (NIAS). researchgate.netresearchgate.net Under EU regulations, the potential health risk of NIAS must be assessed by the manufacturer. researchgate.net

In the United States, the Food and Drug Administration (FDA) regulates components of FCMs. fda.gov A substance can be authorized through several pathways:

A specific regulation listed in Title 21 of the Code of Federal Regulations (CFR).

A Food Contact Notification (FCN) that is effective for a specific manufacturer and use.

Classification as Generally Recognized As Safe (GRAS).

A prior sanction issued before 1958.

An exemption based on the Threshold of Regulation (TOR) for uses with very low migration levels (below 0.5 parts per billion). fda.gov

No specific food additive regulation or effective FCN for this compound was identified in the public record. Its lawful use in the U.S. would depend on one of these other established regulatory pathways. The FDA maintains a Global Substance Registration System (GSRS) where this compound is listed with the UNII code MR5CLK3Y44, which serves as an official identifier but does not in itself confer regulatory approval for all uses. nih.govncats.io

Risk Assessment Methodologies

Risk assessment for chemicals like this compound, especially when substance-specific toxicological data is limited, often relies on established scientific methodologies to estimate potential risk based on exposure and chemical structure.

The Threshold of Toxicological Concern (TTC) is a widely used screening and prioritization tool in food safety assessment for chemicals present at low levels in the diet for which traditional toxicity data may be unavailable. pac.gr The approach classifies substances into one of three structural classes, known as Cramer classes, based on their chemical structure and predicted oral toxicity. pac.grresearchgate.net Each class is assigned a generic human exposure threshold below which there is a very low probability of adverse health effects. pac.gr

In a study identifying substances migrating from polycarbonate food-contact materials, this compound was assigned to Cramer Class I . researchgate.net This class represents substances with simple chemical structures and efficient metabolic pathways, suggesting a low order of oral toxicity. researchgate.net Another study involving recycled polyethylene (B3416737) also utilized the TTC approach to perform a risk assessment on identified substances, which included this compound. researchgate.net

Interactive Table: General Human Exposure Thresholds for Cramer Classes (TTC Values) Click on the headers to sort the table.

| Cramer Class | Level of Toxicological Concern | Typical TTC Value (µg/kg bw/day) | Typical TTC Value (µ g/person/day ) |

| Class I | Low | 30 | 1800 |

| Class II | Intermediate | 9 | 540 |

| Class III | High | 1.5 | 90 |

Note: TTC values are established based on extensive toxicological data for a wide range of chemicals and are used for initial risk assessment of substances with low exposure. Specific values can vary slightly between different regulatory guidance documents.

A comprehensive, stand-alone human health risk assessment for this compound by a major regulatory body was not found. However, its assessment would focus on the primary routes of human exposure.

Oral Contact: As this compound is used in FCMs, the principal route of exposure is expected to be oral, through the migration of the substance from packaging into food. dtu.dkresearchgate.net Risk assessment for this route involves estimating dietary exposure based on migration data and comparing this exposure to a toxicological reference value, which can be derived from the TTC approach in the absence of substance-specific data. researchgate.net

Dermal Contact: The compound has also been listed as a potential component in consumer products, such as those formulated to provide a cooling sensation, which would involve direct dermal contact. google.com A risk assessment for this route would evaluate skin absorption and local and systemic toxicity.

Cumulative risk assessment (CRA) evaluates the combined risks from simultaneous exposure to multiple chemicals that share a common mechanism of toxicity. This approach is increasingly being applied to plasticizers, most notably phthalates, where several compounds are known to exert anti-androgenic effects. No specific cumulative risk assessment that includes this compound has been conducted. Such an assessment would require evidence that this compound shares a common mode of action with other co-occurring adipates or plasticizers.

Substance Prioritization for Environmental Screening Studies

This compound has been identified as a substance of interest in environmental science. It has been included in proposals for environmental screening studies in the Nordic countries to better understand the occurrence of various plasticizers in the environment. diva-portal.orgnordicscreening.org These studies aim to identify new environmental pollutants that may require further research or regulation. nordicscreening.org

A 2012 screening report from the Nordic Council of Ministers noted that while other adipates like di(2-ethylhexyl) adipate (DEHA) were found in the environment, this compound was detected only occasionally at low concentrations in sludge samples. diva-portal.org Furthermore, there was no registered use data for it in the Substances in Preparations in Nordic Countries (SPIN) database, suggesting lower usage volumes compared to other plasticizers. diva-portal.org A separate report also suggested this compound for inclusion in future screening studies in the Swedish environment. diva-portal.org

Regulatory Status and Policy Implications

The regulatory status of this compound is that of an existing chemical substance used as a plasticizer, which is on the radar of regulators but not subject to specific, high-level restrictions.

Official Listings: It is officially cataloged by major international bodies. It is listed on the ECHA database and has a registered EC number (221-431-2). europa.euwikidata.org It is also part of the FDA's GSRS. nih.gov These listings facilitate substance identification for regulatory purposes.

Absence from Restriction Lists: Unlike certain phthalates such as Butyl benzyl phthalate (B1215562) (BBP), this compound is not listed as a Substance of Very High Concern (SVHC) under the EU's REACH regulation, nor is it on the Annex XIV authorization list. Adipates are often considered as potential substitutes for restricted phthalates. mst.dkmst.dk

Status as a NIAS: Its identification as a NIAS in studies of food packaging has policy implications. researchgate.netresearchgate.net EU Regulation 10/2011 requires that any health risk from NIAS be assessed by the manufacturer, often using principles like the TTC approach. This places the compliance burden on the food packaging producer.

Market Context: The regulatory landscape for plasticizers is dynamic. In 2022, the FDA amended its regulations to revoke the authorization for 25 ortho-phthalates in food contact applications following a petition that these uses were abandoned. govinfo.govfda.gov This action further encourages the use of alternative plasticizers, a category that includes adipate esters.

Future Research Directions and Emerging Topics

Development of Green and Sustainable Synthesis Routes

The traditional synthesis of Benzyl (B1604629) octyl adipate (B1204190) involves esterification reactions that can utilize catalysts and conditions that are not environmentally benign. episuite.dev Future research is increasingly focused on developing greener and more sustainable synthesis pathways. A significant area of interest is the use of biocatalysts, such as lipases, to catalyze the esterification process. mdpi.comproject-incite.eu Lipases offer high selectivity and can operate under milder reaction conditions, reducing energy consumption and the formation of by-products. mdpi.comnih.gov The immobilization of these enzymes on supports like octyl-agarose (B13739342) can enhance their stability and reusability, making the process more economically viable. nih.gov

Furthermore, research into solvent-free reaction systems is gaining traction. project-incite.eu Performing the synthesis of esters like octyl acetate (B1210297) in the absence of organic solvents minimizes waste and environmental impact. mdpi.com The application of phase transfer catalysis, particularly using recyclable catalysts like graphene oxide immobilized quaternary ammonium (B1175870) salts, presents another promising green chemistry approach for synthesizing benzyl esters. morressier.com The development of these biocatalytic and green chemistry methods is crucial for the sustainable production of asymmetric esters like Benzyl octyl adipate. matrixscientific.com

Table 1: Comparison of Synthesis Routes for Adipate Esters

| Synthesis Route | Catalyst | Key Advantages | Research Focus |

| Traditional Esterification | Sulfuric acid, p-toluenesulfonic acid | Established, high yield | Optimization of reaction conditions |

| Enzyme-Catalyzed Synthesis | Lipases (e.g., from Candida antarctica) | High selectivity, mild conditions, reduced by-products | Enzyme immobilization, reusability |

| Solvent-Free Synthesis | Lipases | Eliminates organic solvents, reduced waste | Process optimization, catalyst stability |

| Phase Transfer Catalysis | Immobilized quaternary ammonium salts | High efficiency, catalyst recyclability | Development of novel catalysts |

Exploration of Novel Applications in Emerging Technologies

Beyond its traditional role as a plasticizer, this compound is being investigated for its potential in several emerging technologies. episuite.dev One of the most promising areas is in the pharmaceutical and cosmetic industries. Its properties as an ester may allow it to be used in topical drug delivery systems, potentially enhancing the skin penetration of active pharmaceutical ingredients. nih.govresearchgate.netnih.gov The ability of nanoparticles and nanofibers to provide controlled release makes them attractive for topical applications, and esters like this compound could be incorporated into these systems. sielc.com

The use of this compound in controlled-release compositions is another area of active research. researchgate.net Its physicochemical properties could be leveraged to modulate the release of active compounds in various formulations. Additionally, its application in cosmetic compositions is being explored, where it may contribute to the desired texture and performance of products.

Advanced Analytical Strategies for Trace Detection

The detection of trace levels of this compound in complex environmental and biological matrices requires sophisticated analytical techniques. Future research in this area is focused on enhancing the sensitivity and selectivity of detection methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. rsc.orgnih.govchromforum.orgeuropa.euepa.gov Method development for LC-MS/MS is focused on optimizing chromatographic separation and mass spectrometric detection parameters to achieve low limits of detection and reliable quantification. rsc.orgepa.gov The use of reverse-phase HPLC columns, such as Newcrom R1, can provide effective separation of this compound. rsc.org For MS-compatible methods, formic acid is often used as a mobile phase additive. rsc.org

Another emerging area is the development of novel sensors for the rapid and on-site detection of plasticizers. Molecularly imprinted polymers (MIPs) are being investigated as recognition elements in sensors. researchgate.netnih.govepa.gov These polymers can be designed to have specific binding sites for target molecules like this compound, offering high selectivity. The integration of MIPs with electrochemical or optical transducers could lead to the development of portable and cost-effective sensor devices.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Principle | Advantages | Research Focus |

| HPLC-MS/MS | Chromatographic separation followed by mass-to-charge ratio detection of fragmented ions. | High sensitivity, high selectivity, structural confirmation. | Method optimization for complex matrices, miniaturization. |

| Molecularly Imprinted Polymer (MIP) Sensors | Synthetic polymers with tailored binding sites for the target analyte. | High selectivity, potential for real-time monitoring, cost-effective. | Development of novel polymer formulations and transducer integration. |

Comprehensive Environmental Monitoring and Modeling

Understanding the environmental fate and transport of this compound is crucial for assessing its potential ecological impact. Future research will involve more comprehensive environmental monitoring studies to determine its presence and concentration in various environmental compartments, such as water, soil, and sediment.

In conjunction with monitoring, environmental fate modeling plays a key role in predicting the distribution and persistence of chemicals. Software tools like the Estimation Programs Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency, are used to estimate the physicochemical properties and environmental fate of organic chemicals. episuite.devmatrixscientific.comresearchgate.netnih.gov These models can predict properties such as the octanol-water partition coefficient (Kow), biodegradation rates, and partitioning between air, water, and soil. episuite.devresearchgate.netnih.gov Future work will likely involve the use of such models to specifically predict the environmental behavior of this compound and to refine these predictions with experimental data. matrixscientific.com

Mechanistic Toxicology and Bioassay Development

Investigating the potential toxicological effects of this compound at a mechanistic level is a key area of future research. This involves moving beyond standard toxicity tests to understand how the compound interacts with biological systems at the molecular and cellular levels. A significant focus is on its potential as an endocrine-disrupting chemical. episuite.devnih.gov

In silico toxicology methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for predicting the potential toxicity of chemicals based on their structure. nih.goveuropa.euresearchgate.netnih.gov These computational models can help prioritize chemicals for further testing and provide insights into potential mechanisms of action.

Research is also directed at understanding the interaction of this compound and its metabolites with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Aryl Hydrocarbon Receptor (AhR). nih.govnih.govnih.govmdpi.comnih.gov Activation of these receptors can lead to a range of biological effects, and studies on related plasticizer metabolites have shown their ability to bind to and activate PPARγ. nih.gov

The development of novel in vitro bioassays is essential for high-throughput screening of the potential toxicity of this compound and other plasticizers. nih.gov Cell-based assays, including those using human blastocyst-derived stem cells, can provide valuable information on developmental and reproductive toxicity. nih.gov Assays that measure the activation of specific cellular pathways, such as those involved in endocrine signaling, are particularly important for assessing the potential for endocrine disruption. nih.gov

Evaluation of Mixture Toxicity and Cocktail Effects

Humans and wildlife are typically exposed to complex mixtures of chemicals rather than single compounds. Therefore, a critical area of future research is the evaluation of the toxicity of this compound in combination with other environmental contaminants. The combined effects of these "chemical cocktails" can be synergistic (greater than the sum of the individual effects), antagonistic (less than the sum), or additive. epa.gov

Studies have shown that mixtures of plasticizers, such as phthalates and adipates, can have combined effects. It is therefore important to investigate the potential for synergistic or antagonistic interactions between this compound and other common pollutants, such as other plasticizers (e.g., bisphenol A), heavy metals, and pesticides. Understanding these mixture effects is essential for a more realistic assessment of the potential risks to human health and the environment.

Q & A

Basic Research: How can Benzyl Octyl Adipate (BOA) be synthesized and characterized in laboratory settings?

Methodological Answer:

BOA is synthesized via esterification of adipic acid with benzyl alcohol and octanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). A typical procedure involves:

Reaction Setup : Mix adipic acid with excess benzyl alcohol and octanol under reflux conditions (120–140°C) for 6–8 hours.

Catalysis : Add 1–2% catalyst by weight.

Purification : Neutralize the catalyst, wash with sodium bicarbonate, and distill unreacted alcohols.

Characterization :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.